REACTION_SMILES
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[N:16]([O-:17])=[O:18].[NH2:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[c:7]([CH3:15])[c:8]([C:11](=[O:12])[O:13][CH3:14])[cH:9][cH:10]2.[Na+:19].[OH2:33].[P:20]([P:21]([OH:22])([OH:23])=[O:24])([OH:25])([OH:26])=[O:27].[P:28](=[O:29])([OH:30])([OH:31])[OH:32]>>[cH:2]1[s:3][c:4]2[c:5]([n:6]1)[c:7]([CH3:15])[c:8]([C:11](=[O:12])[O:13][CH3:14])[cH:9][cH:10]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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COC(=O)c1ccc2sc(N)nc2c1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)P(=O)(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc2scnc2c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |